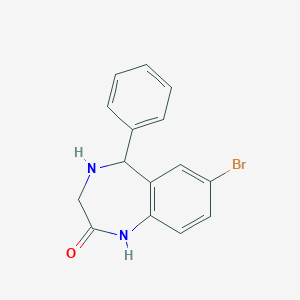

7-Brom-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-on

Übersicht

Beschreibung

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 5th position of the benzodiazepine ring structure.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several significant applications across various fields:

1. Chemistry

- Precursor in Synthesis : It serves as a precursor for synthesizing other benzodiazepine derivatives, facilitating the development of new compounds with enhanced properties .

2. Biology

- GABA Receptor Interaction : The compound is studied for its binding affinity to GABA-A receptors. The presence of bromine enhances its interaction with these receptors, potentially leading to more potent anxiolytic effects compared to other benzodiazepines .

3. Medicine

- Therapeutic Potential : Research indicates its potential use in treating anxiety disorders, epilepsy, and other neurological conditions due to its sedative and anticonvulsant properties. A case study demonstrated a significant reduction in seizure duration and frequency in induced seizure models in mice .

4. Industry

- Pharmaceutical Development : It is utilized in the pharmaceutical industry for developing new medications and serves as a reference compound in analytical chemistry for quality control purposes .

The pharmacological properties of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one are primarily attributed to its interaction with GABAergic neurotransmission:

- Target : GABA-A receptors

- Mechanism of Action : Increases the frequency of chloride channel opening upon GABA binding, resulting in sedative and anxiolytic effects.

Case Study: Anticonvulsant Properties

In a controlled experiment involving mice with induced seizures:

- Results : The administration of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one led to a marked decrease in both seizure duration and frequency compared to control groups. This suggests potential therapeutic applications for epilepsy management.

Wirkmechanismus

Target of Action

It is known that benzodiazepines typically interact with the gaba (gamma-aminobutyric acid) receptors in the central nervous system .

Mode of Action

Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines are known to modulate the gabaergic neurotransmission, which is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Result of Action

Benzodiazepines are known to cause a decrease in neuronal excitability and a reduction in the firing rate of neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzophenone and 4-phenylsemicarbazone.

Thermolysis: The 4-phenylsemicarbazone of 2-aminobenzophenone undergoes thermolysis to yield the desired benzodiazepine compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Products include N-oxides and hydroxylated derivatives.

Reduction: Products include alcohols and amines.

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Phenazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Clonazepam: Known for its anticonvulsant properties, it has a different substitution pattern on the benzodiazepine ring.

Uniqueness: 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom enhances its binding affinity to GABA receptors, potentially leading to more potent effects compared to other benzodiazepines.

Biologische Aktivität

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, characterized by its unique structural modifications. The presence of a bromine atom at the 7-position and a phenyl group at the 5-position significantly influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₃BrN₂O

- Molecular Weight : 317.18 g/mol

- CAS Number : 17972-72-4

The primary mechanism of action for benzodiazepines involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one enhances GABAergic neurotransmission:

- Target : GABA-A receptors

- Mode of Action : Increases the frequency of chloride channel opening in response to GABA binding.

- Result : Leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Biological Activities

Research has demonstrated that 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one exhibits several biological activities:

- Anxiolytic Effects : Studies indicate that this compound can reduce anxiety levels in animal models through its action on GABA receptors.

- Sedative Properties : The compound has shown significant sedative effects, making it a potential candidate for treating sleep disorders .

- Anticonvulsant Activity : Preliminary studies suggest efficacy in reducing seizure activity in rodent models .

- Neuroprotective Effects : Some research points to neuroprotective properties that may be beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Case Study: Anxiolytic Effects

A study conducted on rats administered with 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one demonstrated a significant reduction in anxiety-like behaviors as measured by elevated plus maze tests. The results indicated a dose-dependent response with optimal effects observed at lower doses .

Case Study: Anticonvulsant Properties

In a controlled experiment involving induced seizures in mice, the administration of this compound resulted in a marked decrease in seizure duration and frequency compared to control groups. This suggests potential therapeutic applications for epilepsy management .

Synthesis Methods

The synthesis of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves:

- Starting Materials : 2-Aminobenzophenone and 4-phenylsemicarbazone.

- Thermolysis Process : The reaction undergoes thermolysis to yield the desired benzodiazepine structure.

- Purification Techniques : Common methods include recrystallization and chromatography to achieve high purity levels .

Comparison with Similar Compounds

The unique structural features of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one set it apart from other benzodiazepines:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenazepam | Similar anxiolytic effects | Different substitution pattern |

| Clonazepam | Known for anticonvulsant properties | Varies in substitution affecting activity |

| 7-Chloro derivative | Contains chlorine instead of bromine | Alters receptor binding affinity |

Eigenschaften

IUPAC Name |

7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBVRBTRGJEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377841 | |

| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17972-72-4 | |

| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.